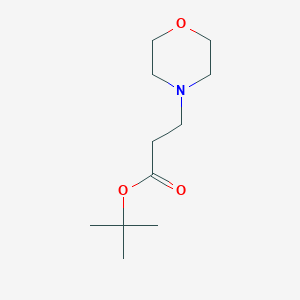
Tert-butyl 3-morpholinopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-morpholinopropanoate is an organic compound that features a tert-butyl ester group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-morpholinopropanoate typically involves the reaction of tert-butyl acrylate with morpholine under suitable conditions. One common method is the aza-Michael addition, where morpholine acts as a nucleophile and adds to the activated double bond of tert-butyl acrylate . The reaction is usually carried out in the presence of a base, such as triethylamine, and can be facilitated by solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-morpholinopropanoate can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholinopropanoates.
Scientific Research Applications
Tert-butyl 3-morpholinopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of polymers and as a coupling agent in material science.
Mechanism of Action
The mechanism of action of tert-butyl 3-morpholinopropanoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The morpholine ring can engage in hydrogen bonding and other interactions with biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-morpholinopropanoate
- Ethyl 3-morpholinopropanoate
- Butyl 3-morpholinopropanoate
Uniqueness
Tert-butyl 3-morpholinopropanoate is unique due to the presence of the bulky tert-butyl group, which can influence its steric properties and reactivity. This bulkiness can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, ethyl, and butyl counterparts .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)4-5-12-6-8-14-9-7-12/h4-9H2,1-3H3 |
InChI Key |
CUHJAMUCYJXZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















